molecular formula C6H9NO2 B14477513 N-Acetyl-N-methylprop-2-enamide CAS No. 65395-80-4

N-Acetyl-N-methylprop-2-enamide

Cat. No.: B14477513
CAS No.: 65395-80-4
M. Wt: 127.14 g/mol
InChI Key: MTPUWWVRVCPGFZ-UHFFFAOYSA-N
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Description

N-Acetyl-N-methylprop-2-enamide is an organic compound belonging to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-N-methylprop-2-enamide can be synthesized through several methods. One common approach involves the reaction of ketoximes with ferrous acetate as the reducing reagent. This method offers mild reaction conditions, simple purification procedures, and high yields for a variety of N-acetyl enamides . Another method involves the direct desaturation of amides using an Fe-assisted regioselective oxidative desaturation process . Additionally, a novel one-step N-dehydrogenation of amides to enamides using LiHMDS and triflic anhydride has been reported .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The use of ferrous acetate and other reducing agents is preferred due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its saturated analogs.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include:

    Oxidation products: Corresponding oxides and hydroxyl derivatives.

    Reduction products: Saturated amides and amines.

    Substitution products: Various N-substituted enamides and related compounds.

Scientific Research Applications

N-Acetyl-N-methylprop-2-enamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl-N-methylprop-2-enamide involves its interaction with various molecular targets and pathways. The compound’s amide group and conjugated double bond play crucial roles in its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use. For example, in organic synthesis, the compound’s reactivity is influenced by its electrophilic and nucleophilic properties .

Comparison with Similar Compounds

N-Acetyl-N-methylprop-2-enamide can be compared with other similar compounds, such as:

    N-Acetyl-N-methylprop-2-enamine: Similar structure but with an amine group instead of an amide group.

    N-Methylprop-2-enamide: Lacks the acetyl group, resulting in different reactivity and properties.

    N-Acetylprop-2-enamide: Lacks the methyl group, leading to variations in steric and electronic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

65395-80-4

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

N-acetyl-N-methylprop-2-enamide

InChI

InChI=1S/C6H9NO2/c1-4-6(9)7(3)5(2)8/h4H,1H2,2-3H3

InChI Key

MTPUWWVRVCPGFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C(=O)C=C

Origin of Product

United States

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